

The Metabolic Journey of 10-Methylpentadecanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 10-Methylpentadecanoyl-CoA

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Abstract

This technical guide provides a comprehensive overview of the cellular metabolism of **10-Methylpentadecanoyl-CoA**, a saturated branched-chain fatty acyl-CoA. Drawing upon the current understanding of branched-chain fatty acid (BCFA) metabolism, this document elucidates the enzymatic pathways responsible for its degradation, potential roles in cellular signaling, and its impact on gene expression. Detailed experimental protocols for the quantification of **10-Methylpentadecanoyl-CoA** and the assessment of its oxidation are provided, alongside structured data summaries and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding of its biological significance.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including the regulation of membrane fluidity, cellular signaling, and energy metabolism. **10-Methylpentadecanoyl-CoA** is the activated form of 10-methylpentadecanoic acid, a 16-carbon saturated fatty acid with a methyl group at the tenth carbon. Its unique structure necessitates specialized metabolic pathways for its degradation, distinct from the classical β -oxidation of straight-chain fatty acids. Understanding the intricacies of **10-Methylpentadecanoyl-CoA** metabolism is essential for



elucidating its physiological and pathophysiological roles, particularly in the context of metabolic diseases where lipid metabolism is often dysregulated.

The Metabolic Pathway of 10-Methylpentadecanoyl-CoA

The metabolism of **10-Methylpentadecanoyl-CoA** is a multi-step process that primarily occurs within the peroxisomes, involving an initial α -oxidation step to remove the methyl branch, followed by several cycles of β -oxidation.

Cellular Uptake and Activation

10-methylpentadecanoic acid, the precursor of **10-Methylpentadecanoyl-CoA**, is taken up by cells via fatty acid transport proteins.[1][2] Once inside the cell, it is activated to its CoA thioester, **10-Methylpentadecanoyl-CoA**, by an acyl-CoA synthetase in an ATP-dependent reaction. This activation step traps the fatty acid within the cell and primes it for subsequent metabolic processing.[3]

Peroxisomal Alpha-Oxidation

Due to the presence of the methyl group at the β -position relative to a potential cleavage site further down the chain, **10-Methylpentadecanoyl-CoA** cannot be directly metabolized by β -oxidation. Instead, it undergoes an initial round of α -oxidation within the peroxisomes to remove a single carbon from the carboxyl end.[4][5][6] This process involves the following key enzymatic steps:

- Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, hydroxylates the α-carbon of the acyl-CoA.[7]
- Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase, yielding formyl-CoA and a one-carbon shorter aldehyde, pristanal.[5]
- Dehydrogenation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.[5]
- Activation: Pristanic acid is then activated to pristanoyl-CoA, which can now enter the β-oxidation pathway.[8][9][10]





Figure 1: Alpha-oxidation pathway of 10-Methylpentadecanoyl-CoA.

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA, the product of α -oxidation, undergoes several cycles of β -oxidation within the peroxisomes.[8][9][10][11] Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, generating acetyl-CoA or propionyl-CoA. The key enzymes in peroxisomal β -oxidation are:

- Acyl-CoA Oxidase: Catalyzes the first dehydrogenation step, transferring electrons to O₂ to produce H₂O₂.
- Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Catalyzes the subsequent hydration and dehydrogenation steps.
- Thiolase: Catalyzes the final cleavage step, releasing acetyl-CoA or propionyl-CoA.

The β-oxidation of pristanoyl-CoA proceeds for three cycles, yielding two molecules of propionyl-CoA, one molecule of acetyl-CoA, and 4,8-dimethylnonanoyl-CoA.[8][9][10] The resulting shorter acyl-CoA can then be transported to the mitochondria for complete oxidation. [11]





Figure 2: Peroxisomal β -oxidation of pristanoyl-CoA.

Quantitative Data on Branched-Chain Fatty Acyl-CoA Metabolism

Quantitative data on the cellular concentrations and metabolic flux of **10- Methylpentadecanoyl-CoA** are limited. However, studies on similar BCFAs provide valuable insights into their relative abundance and turnover. The following table summarizes representative quantitative data for related acyl-CoA species in different biological contexts. It is important to note that these values can vary significantly depending on the cell type, metabolic state, and analytical methodology.



| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
|-----------------------|-------------------|---|-----------|
| Palmitoyl-CoA (C16:0) | RAW264.7 cells | ~4.0 | [7] |
| Palmitoyl-CoA (C16:0) | MCF7 cells | ~15.0 | [7] |
| Stearoyl-CoA (C18:0) | RAW264.7 cells | ~2.5 | [7] |
| Stearoyl-CoA (C18:0) | MCF7 cells | ~10.0 | [7] |
| Pristanoyl-CoA | Human Fibroblasts | Not explicitly quantified, but metabolism demonstrated | [12] |
| Phytanoyl-CoA | Human Fibroblasts | Accumulates in Refsum disease | [13] |

Note: The concentrations of branched-chain acyl-CoAs are generally lower than those of their straight-chain counterparts. The data presented should be considered as indicative rather than absolute values for **10-Methylpentadecanoyl-CoA**.

Role in Cellular Signaling and Gene Expression

Fatty acids and their CoA derivatives are not only metabolic intermediates but also act as signaling molecules that can modulate gene expression, often through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[14] Fatty acids and their derivatives are natural ligands for PPARs. While direct evidence for **10-Methylpentadecanoyl-CoA** is scarce, other BCFAs have been shown to activate PPARα.[14] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation, suggesting a potential feedback mechanism for regulating BCFA metabolism.



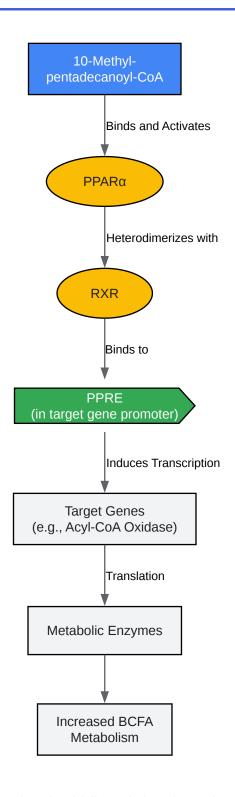


Figure 3: Hypothetical signaling pathway for PPAR α activation by **10-Methylpentadecanoyl-CoA**.

Regulation of Gene Expression



The activation of PPARs by BCFAs can lead to widespread changes in the expression of genes involved in lipid metabolism. For instance, treatment of cells with the trans-10, cis-12 isomer of conjugated linoleic acid, a polyunsaturated fatty acid, has been shown to alter the expression of genes involved in lipid transport, fatty acid metabolism, and β-oxidation.[15] While specific transcriptomic data for **10-Methylpentadecanoyl-CoA** is not yet available, it is plausible that it could similarly influence the expression of a suite of genes involved in lipid homeostasis.

Experimental Protocols Quantification of 10-Methylpentadecanoyl-CoA by LC-MS/MS

This protocol outlines a method for the extraction and quantification of **10-Methylpentadecanoyl-CoA** from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Cultured cells or tissue samples
- Ice-cold phosphate-buffered saline (PBS)
- Methanol, acetonitrile, and water (LC-MS grade)
- Internal standard (e.g., ¹³C-labeled or odd-chain branched-chain acyl-CoA)
- Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

- Sample Preparation:
 - For adherent cells, wash the cell monolayer twice with ice-cold PBS.
 - Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.
 - For tissue samples, homogenize in an appropriate ice-cold buffer.



Extraction:

- Add the internal standard to the cell lysate or tissue homogenate.
- Vortex vigorously to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
- Collect the supernatant containing the acyl-CoAs.

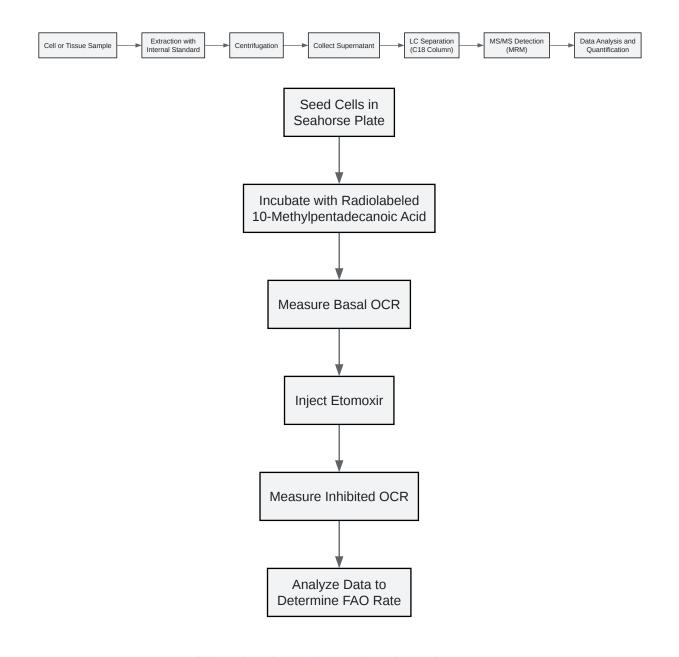
LC-MS/MS Analysis:

- Inject the extracted sample onto a C18 reversed-phase column.
- Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B
 (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.
- Detect 10-Methylpentadecanoyl-CoA and the internal standard using multiple reaction monitoring (MRM) or by monitoring their specific precursor and product ion masses.

Quantification:

 Calculate the concentration of 10-Methylpentadecanoyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.





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